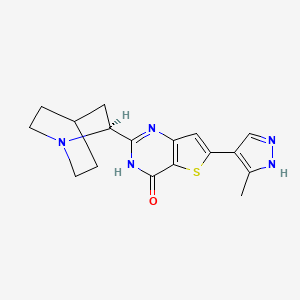

Sodium palmitoyl glutamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium palmitoyl glutamate is an amino acid.

Aplicaciones Científicas De Investigación

Glutamate in Food and Health

Sodium palmitoyl glutamate, often associated with glutamate, plays a crucial role in food and health sectors. Glutamate, for instance, is extensively used as a flavor enhancer and is known for its unique taste, often referred to as umami. It's an abundant naturally occurring amino acid and is considered safe by international food safety authorities. It contributes to health by serving as an energy source for certain tissues and as a substrate for glutathione synthesis. Interestingly, small quantities of glutamate, used in combination with reduced table salt, can significantly decrease the need for salt in food preparation, hinting at its potential role in sodium reduction strategies (Jinap & Hajeb, 2010).

Sodium Reduction in Processed Foods

Sodium palmitoyl glutamate is also relevant in the context of sodium reduction in processed foods. Sodium chloride is widely used in food processing, but its high intake poses health risks. Researchers are exploring various methods to lower salt use without compromising flavor, texture, and shelf-life of food products. Strategies include the reduction of salt levels over time, use of salt substitutes like other metallic salts, and the use of flavor enhancers such as monosodium glutamate. Emerging technologies like high-pressure processing and power ultrasound are also being examined to develop low sodium products while ensuring their microbiological safety (Inguglia et al., 2017).

Neurological Applications

In the realm of neurology, studies have indicated that metabolites like palmitoylcarnitine and glutamate are significant. For instance, in glaucoma patients, differences in blood plasma metabolic pathways involving palmitoylcarnitine, and in the vitreous and lateral geniculate body involving glutamate, have been observed. This highlights the potential of metabolomics in providing new insights into the pathophysiology of diseases like glaucoma, potentially leading to new therapeutic options (Barbosa-Breda et al., 2017).

Lipid Modifications and Enzyme Activity

Lipid modifications, such as palmitoylation, play a significant role in regulating enzyme activities related to glutamate metabolism. For instance, glutamate dehydrogenase, crucial in linking amino acid metabolism and TCA cycle activity, is influenced by lipid modifications and the formation of transient heteroenzyme complexes (metabolons). These modifications and interactions add complexity to the regulation of glutamate metabolism and related neural functions (McKenna, 2011).

Palmitoylation in Synaptic Plasticity

Palmitoylation also has implications in structural long-term synaptic plasticity, important for learning and memory processes. This reversible lipid modification can regulate protein membrane localization and trafficking, significantly influencing synaptic plasticity. It contributes to the structural and functional regulation of crucial processes in learning and memory, highlighting its importance in neurodevelopmental and neurodegenerative disorders (Ji & Skup, 2021).

Propiedades

Número CAS |

35057-12-6 |

|---|---|

Nombre del producto |

Sodium palmitoyl glutamate |

Fórmula molecular |

C21H38NNaO5 |

Peso molecular |

407.52 |

Nombre IUPAC |

sodium (S)-4-carboxy-2-palmitamidobutanoate |

InChI |

InChI=1S/C21H39NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25;/h18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27);/q;+1/p-1/t18-;/m0./s1 |

Clave InChI |

KLIFRVSZGDONER-FERBBOLQSA-M |

SMILES |

O=C(O)CC[C@@H](C([O-])=O)NC(CCCCCCCCCCCCCCC)=O.[Na+] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Sodium palmitoyl glutamate; Monosodium N-palmitoyl-L-glutamate; Sodium N-palmitoyl-L-glutamate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2,3-Bis(Chloranyl)phenyl]-2-[(3~{r},5~{s})-3,5-Dimethylpiperazin-1-Yl]pyrimidin-4-Amine](/img/structure/B610829.png)

![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)

![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)